2-Cyclopropyl-4-methylpyrimidin-5-ol
Description
2-Cyclopropyl-4-methylpyrimidin-5-ol is a pyrimidine derivative characterized by a hydroxyl group at position 5, a cyclopropyl substituent at position 2, and a methyl group at position 2. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or antiviral agents. The cyclopropyl group enhances ring stability and may influence steric interactions in biological systems, while the methyl group contributes to lipophilicity and metabolic resistance.
Properties
CAS No. |
73901-42-5 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-cyclopropyl-4-methylpyrimidin-5-ol |
InChI |
InChI=1S/C8H10N2O/c1-5-7(11)4-9-8(10-5)6-2-3-6/h4,6,11H,2-3H2,1H3 |
InChI Key |
QLPLLDWUEDFBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methylpyrimidin-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclopropylamine with 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine in the presence of a base can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of 2-Cyclopropyl-4-methylpyrimidin-5-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methylpyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
2-Cyclopropyl-4-methylpyrimidin-5-ol serves as a significant building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development.
Key Applications in Medicinal Chemistry:
- Anticancer Activity : Preliminary studies indicate that 2-Cyclopropyl-4-methylpyrimidin-5-ol may inhibit cell proliferation, suggesting potential applications in cancer therapy. Similar compounds have shown promise in this area, warranting further investigation into their mechanisms of action.
- Anti-inflammatory Properties : Research has demonstrated that derivatives of this compound can suppress COX-2 activity, an important target in the treatment of inflammatory diseases. For instance, some pyrimidine derivatives exhibited significant anti-inflammatory effects with IC50 values comparable to established drugs like celecoxib .
Biological Studies
The compound's interactions with biological systems have been the focus of numerous studies, particularly concerning enzyme inhibition and receptor binding.
Research Findings:
- Enzyme Inhibition : 2-Cyclopropyl-4-methylpyrimidin-5-ol has been shown to inhibit specific enzymes by binding to their active sites. This mechanism is crucial for understanding its pharmacological profile and optimizing its therapeutic applications.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in the development of agrochemicals and other industrial products.
Industrial Use Cases:
- Agrochemical Development : The structural characteristics of 2-Cyclopropyl-4-methylpyrimidin-5-ol make it suitable for creating new agrochemical agents that can enhance crop protection and yield.
Case Studies
Several case studies have explored the biological effects and therapeutic potentials of 2-Cyclopropyl-4-methylpyrimidin-5-ol:
| Study Type | Objective | Findings | Year |
|---|---|---|---|
| Antimicrobial Activity | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Evaluation | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |
| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Structure–Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of pyrimidine derivatives is essential for optimizing their biological activities. Research has indicated that modifications to the pyrimidine ring can significantly enhance the compound's potency against various targets.
Notable SAR Insights:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-cyclopropyl-4-methylpyrimidin-5-ol, we analyze pyrimidine derivatives with analogous substituents or functional groups. Key comparisons include:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
*Calculated based on molecular formula C₈H₁₀N₂O.
Key Observations
Substituent Effects on Bioactivity The cyclopropyl group in the target compound and the patent-derived imidazolidine derivative suggests a role in enhancing metabolic stability and steric shielding. The 5-hydroxyl group distinguishes the target compound from sulfonyl or ester-containing analogs (e.g., ). This polar group may improve aqueous solubility but reduce membrane permeability compared to halogenated (e.g., 5-fluoro in ) or sulfonylated derivatives.
Ring System Variations Pyrazolo[4,3-d]pyrimidinones (e.g., ) exhibit planar, fused-ring systems that enhance binding to enzymes like phosphodiesterases. In contrast, the simpler pyrimidine core of the target compound may favor selectivity for kinases or viral polymerases.
In contrast, sulfonyl chlorides () or esterified derivatives () offer more straightforward functionalization pathways.
Research Findings and Implications
- Metabolic Stability : Cyclopropyl-substituted pyrimidines, as seen in , demonstrate reduced CYP450-mediated metabolism compared to ethyl or isopropyl analogs. This suggests that 2-cyclopropyl-4-methylpyrimidin-5-ol may exhibit favorable pharmacokinetics in vivo.
- Antiviral Potential: The oxathiolane ester in highlights the importance of prodrug strategies for pyrimidine analogs. While the target compound lacks an ester moiety, its hydroxyl group could serve as a site for prodrug derivatization.
- Enzyme Inhibition: The chlorosulfonyl group in contributes to covalent binding with enzymes, a feature absent in the target compound.
Biological Activity
2-Cyclopropyl-4-methylpyrimidin-5-ol is a heterocyclic compound belonging to the pyrimidine family, characterized by a cyclopropyl group and a hydroxyl group at the 5-position, along with a methyl group at the 4-position. This unique structural arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of 2-Cyclopropyl-4-methylpyrimidin-5-ol can be represented as follows:
This compound features:
- Cyclopropyl Group : Enhances binding affinity to biological targets.
- Hydroxyl Group : Potentially involved in hydrogen bonding with enzymes or receptors.
- Methyl Group : May influence lipophilicity and solubility.
Biological Activities
Research indicates that 2-Cyclopropyl-4-methylpyrimidin-5-ol exhibits several biological activities, particularly in pharmacology. Preliminary studies suggest it may interact with specific biological targets, such as enzymes or receptors, leading to various therapeutic effects.
Potential Therapeutic Applications
- Antimicrobial Activity : The compound has been explored for its potential to inhibit bacterial growth.
- Anti-inflammatory Properties : Similar pyrimidine derivatives have shown significant inhibition of COX-2 activity, suggesting that this compound may exhibit similar effects.
- Antiparasitic Activity : In silico studies have indicated potential inhibitory effects against Plasmodium falciparum dihydrofolate reductase (PfDHFR), which is crucial for malaria treatment .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of compounds related to 2-Cyclopropyl-4-methylpyrimidin-5-ol:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Cyclopropyl-6-methylpyrimidin-4-amines | Cyclopropyl group, amine instead of alcohol | Potential anti-inflammatory activity |
| 2-Cyclopropyl-6-methylpyrimidin-4-ol | Hydroxyl group at position 4 | May exhibit different solubility and reactivity |
| 2-Cyclobutyl-pyrimidin-5-ol | Cyclobutyl instead of cyclopropyl | Altered steric hindrance affecting biological activity |
| 2-Cyclohexyl-pyrimidin-5-ol | Cyclohexyl substitution | Potentially different pharmacokinetic properties |
The specificity of the cyclopropyl and hydroxyl groups in 2-Cyclopropyl-4-methylpyrimidin-5-ol may enhance its binding affinity compared to similar compounds, leading to distinct therapeutic effects.
Case Studies and Research Findings
- Inhibition of PfDHFR : A study assessed the inhibitory activity of various pyrimidine derivatives against PfDHFR, with some analogues showing promising results in vitro, indicating that modifications in the pyrimidine structure can significantly affect biological activity .
- Anti-inflammatory Activity : Research on related pyrimidine compounds demonstrated notable in vitro anti-inflammatory effects through COX inhibition, with IC50 values comparable to established drugs like celecoxib . This suggests that further exploration of 2-Cyclopropyl-4-methylpyrimidin-5-ol could reveal similar properties.
- Molecular Docking Studies : Computational studies have shown that the binding interactions between this compound and various enzymes can be optimized through structural modifications, enhancing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
